2-Bromo-4-(pentafluorothio)benzyl bromide
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Overview
Description
2-Bromo-4-(pentafluorothio)benzyl bromide is an organobromine compound characterized by the presence of bromine and pentafluorothio groups attached to a benzyl ring.
Preparation Methods
The synthesis of 2-Bromo-4-(pentafluorothio)benzyl bromide typically involves multi-step reactions. One common method includes the reaction of halogenated alkyls with alkyl thiocyanates . The process requires precise control of reaction conditions, such as temperature and solvent choice, to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-Bromo-4-(pentafluorothio)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the pentafluorothio group.
Addition Reactions: The benzyl bromide moiety can undergo addition reactions with various reagents, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium iodide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(pentafluorothio)benzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique properties make it useful in the design of new materials with specific electronic or optical characteristics.
Analytical Chemistry: It serves as a derivatizing agent for gas chromatography (GC) analysis of polyfunctional thiols and the preparation of pentafluorobenzyl esters of organic acids.
Mechanism of Action
The mechanism by which 2-Bromo-4-(pentafluorothio)benzyl bromide exerts its effects involves the interaction of its bromine and pentafluorothio groups with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the pentafluorothio group can engage in electron-withdrawing interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-(pentafluorothio)benzyl bromide include:
Properties
CAS No. |
1980076-31-0 |
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Molecular Formula |
C7H5Br2F5S |
Molecular Weight |
375.98 g/mol |
IUPAC Name |
[3-bromo-4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C7H5Br2F5S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2 |
InChI Key |
SZTODRUTIZVHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)CBr |
Origin of Product |
United States |
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